molecular formula C54H88O23 B039229 Paridiformoside CAS No. 112468-35-6

Paridiformoside

Katalognummer B039229
CAS-Nummer: 112468-35-6
Molekulargewicht: 1105.3 g/mol
InChI-Schlüssel: IFUZRXARAGLJFJ-GTLZPBAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Typically, the description of a compound includes its chemical name, molecular formula, and structural formula. It may also include the type of compound it is (for example, an alkaloid, a steroid, etc.) .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and the ability to interpret chemical reaction schemes .


Molecular Structure Analysis

This involves the use of various spectroscopic methods (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide information about its functional groups and other structural features .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical rotation, etc. These properties can provide clues about the compound’s structure .

Wissenschaftliche Forschungsanwendungen

  • Anti-Inflammatory Properties : Paridiformoside has been explored for its anti-inflammatory properties, making it a potential candidate for treating inflammatory diseases (Drews, 2000).

  • Liver Fibrosis Treatment : Paridis Rhizoma saponins (PRS), which includes paridiformoside, can attenuate liver fibrosis in rats. This effect is achieved by regulating the RAS/ERK1/2 signal pathway, highlighting its potential therapeutic application in liver diseases (Hong et al., 2016).

  • Neurodegeneration and Parkinson's Disease : Research indicates that PARP inhibitors like benzamide, which are related to the action of paridiformoside, can prevent decreases in brain NAD+ and ATP levels caused by MPTP. This suggests a potential role in treating neurodegeneration and Parkinson's disease (Cosi & Marien, 1999).

  • Cancer Treatment : Paridiformoside has been identified as a component with potential anti-tumor properties. For instance, Paris Saponin I (PSI) and Paris Saponin II (PSII), related to paridiformoside, show potent antitumor effects, indicating their potential as natural agents for cancer therapy (Xiao et al., 2009); (Xiao et al., 2012).

  • Hepatotoxicity Studies : Studies on Rhizoma Paridis, which includes paridiformoside, indicate potential hepatotoxic effects by interfering with glycerophospholipid metabolism, leading to hepatic fibrosis (Li et al., 2022).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties .

Zukünftige Richtungen

This involves speculating on potential future research directions. For example, if the compound has medicinal properties, future research might involve improving its synthesis, reducing its side effects, or finding new therapeutic applications .

Eigenschaften

IUPAC Name

(2R,4S,5R,10S,13R,14R,18S,20R)-2-hydroxy-10-[(2S,3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,9,9,13,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H88O23/c1-23-32(60)35(63)38(66)44(70-23)75-41-26(20-57)73-47(43(77-46-40(68)37(65)34(62)25(19-56)72-46)42(41)76-45-39(67)36(64)33(61)24(18-55)71-45)74-31-10-11-50(5)27(48(31,2)3)8-12-51(6)28(50)9-13-54-29-16-49(4,21-58)14-15-53(29,22-69-54)30(59)17-52(51,54)7/h21,23-47,55-57,59-68H,8-20,22H2,1-7H3/t23-,24+,25+,26+,27?,28+,29-,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42-,43+,44-,45+,46-,47+,49+,50-,51+,52-,53?,54?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUZRXARAGLJFJ-GTLZPBAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89[C@H]1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H88O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1105.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paridiformoside

CAS RN

112468-35-6
Record name Paridiformoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112468356
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
6
Citations
DX Han, JW Han, M Qiao, ZC Yu… - Yao xue xue bao …, 1987 - pubmed.ncbi.nlm.nih.gov
[Studies on the paridiformoside] [Studies on the paridiformoside] … paridiformoside …
Number of citations: 4 pubmed.ncbi.nlm.nih.gov
FQ Xu, HM Zhong, HY Liu, HQ Liu… - Journal of Asian natural …, 2007 - Taylor & Francis
A new steroidal saponin, paridiformoside B (1), was obtained from the EtOH extract of the whole plant of Lysimachia Paridiformis Franch, togerher with one steroidal sapogenin (7) and …
Number of citations: 21 www.tandfonline.com
K Foubert, M Theunis, S Apers… - Current Organic …, 2008 - ingentaconnect.com
Saponins are a very diverse and large group of natural compounds, consisting of a glycan moiety linked to a triterpene or a steroid sapogenin. Part of these contain a 13,28-epoxy bridge…
Number of citations: 39 www.ingentaconnect.com
ZT Wang, TB Ng, GJ Xu - General Pharmacology: The Vascular System, 1995 - Elsevier
1. Progress made in pharmacognostic research by Chinese investigators in the last decade is summarized herein. 2. 2. This review covers studies on herbal properties, resources, …
Number of citations: 14 www.sciencedirect.com
韩定献, 韩建伟, 乔明, 余子川, 谭文界, 徐绥绪 - 药学学报, 1987 - cnjournals.com
… 成分,经IR,UV, 1 H-NMR, 13 C-NMR及FD-MS确证为一新皂甙,命名为重楼排草甙(paridiformoside) … from Lysimachia paridiformis Franch for the first time and named as paridiformoside. …
Number of citations: 12 cnjournals.com
魏金凤, 张志娟, 曹鹏然, 康文艺 - 中国药学杂志, 2015 - researchgate.net
… paridiformis) 中分离得到1 个新螺甾烷型化 合物paridiformoside B. ( 25R) -3-O-[3-D-glucopyranosyl-( 1→ 2 ) -3-D-glucopyranosyl-( 1 → 4 ) -3-D-gala-ctopyranosyl]-5aspirost-9( 11) -en-12…
Number of citations: 2 www.researchgate.net

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.